8|A-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate 8|A-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate
Brand Name: Vulcanchem
CAS No.: 883872-71-7
VCID: VC0148667
InChI: InChI=1S/C22H28O8/c1-12(2)19(24)28-16-9-13(3)22(26-6)8-7-21(5,30-22)10-17-18(16)15(20(25)29-17)11-27-14(4)23/h10,13,16H,1,7-9,11H2,2-6H3
SMILES: CC1CC(C2=C(C(=O)OC2=CC3(CCC1(O3)OC)C)COC(=O)C)OC(=O)C(=C)C
Molecular Formula: C22H28O8
Molecular Weight: 420.458

8|A-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate

CAS No.: 883872-71-7

Cat. No.: VC0148667

Molecular Formula: C22H28O8

Molecular Weight: 420.458

* For research use only. Not for human or veterinary use.

8|A-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate - 883872-71-7

Specification

CAS No. 883872-71-7
Molecular Formula C22H28O8
Molecular Weight 420.458
IUPAC Name [6-(acetyloxymethyl)-11-methoxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate
Standard InChI InChI=1S/C22H28O8/c1-12(2)19(24)28-16-9-13(3)22(26-6)8-7-21(5,30-22)10-17-18(16)15(20(25)29-17)11-27-14(4)23/h10,13,16H,1,7-9,11H2,2-6H3
Standard InChI Key YWFWDFNNMSZVOA-JXRWWANWSA-N
SMILES CC1CC(C2=C(C(=O)OC2=CC3(CCC1(O3)OC)C)COC(=O)C)OC(=O)C(=C)C
Appearance Powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator